molecular formula C12H14F2O B2859906 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol CAS No. 2225141-81-9

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol

Cat. No.: B2859906
CAS No.: 2225141-81-9
M. Wt: 212.24
InChI Key: VWCAUBIIMCTGHB-UHFFFAOYSA-N
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Description

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol is a fluorinated organic compound with the molecular formula C12H14F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a hexahydrobenzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol typically involves the fluorination of a suitable precursor compound followed by cyclization and hydroxylation steps. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: Formation of the hexahydrobenzoannulene ring system through intramolecular cyclization reactions, often catalyzed by Lewis acids like aluminum chloride (AlCl3).

    Hydroxylation: Introduction of the hydroxyl group at the desired position using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2O2, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaOMe, potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzoannulen-5-one

    Reduction: Formation of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzoannulene

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and as a model compound for studying fluorine chemistry.

    Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one : Similar structure but with a carbonyl group instead of a hydroxyl group.
  • 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline : A fluorinated quinoxaline derivative used in organic photovoltaic devices.
  • 3,6-Difluoro-2,5,7,7,8,8-hexacyanoquinodimethane : Used as an electrical doping material for hole transport materials in organic light-emitting diodes.

Uniqueness

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol is unique due to its specific combination of fluorine atoms and a hydroxyl group on a hexahydrobenzoannulene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6,6-difluoro-7,8,9,10-tetrahydro-5H-benzo[8]annulen-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7,11,15H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAUBIIMCTGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C2=CC=CC=C2C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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